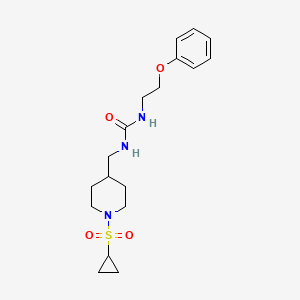
8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24ClN5O4 and its molecular weight is 421.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps. The initial stage usually includes the reaction of a chlorinated purine derivative with a butylamine to form an intermediate. This is followed by the introduction of a chlorophenoxy group via a nucleophilic substitution reaction. The final steps involve the addition of a hydroxypropyl group under basic conditions, ensuring the stereochemistry is appropriately controlled.
Industrial Production Methods: : In an industrial setting, the synthesis of "8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent systems. Continuous flow reactors are often used to increase yield and purity while minimizing the reaction time.
化学反应分析
Types of Reactions: : This compound undergoes several chemical reactions, including oxidation, reduction, and substitution. Due to its functional groups, it can also participate in esterification and etherification reactions.
Common Reagents and Conditions: : The oxidation reactions typically involve agents like potassium permanganate or chromium trioxide. Reduction can be achieved using hydrogen gas in the presence of palladium catalysts. Nucleophilic substitution often employs alkyl halides and bases such as potassium carbonate.
Major Products Formed: : The products of these reactions vary based on the conditions. Oxidation typically yields ketones or carboxylic acids, while reduction can produce secondary amines. Substitution reactions predominantly result in ether or ester derivatives.
科学研究应用
Chemistry: : In chemistry, this compound is often used as a building block for more complex molecules. It's also employed in studies involving reaction mechanisms and kinetics due to its reactive nature.
Biology: : The compound is explored for its potential as a biological probe. Its ability to interact with various biomolecules makes it useful in studying cellular processes and enzyme functions.
Medicine: : Researchers are investigating its potential therapeutic applications, particularly in targeting specific receptors or enzymes. It shows promise in treating conditions related to its mechanism of action.
Industry: : In the industrial sector, it's used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable component in formulating new materials.
Mechanism of Action: The compound exerts its effects through various molecular targets, primarily by interacting with specific enzymes or receptors. It binds to active sites, either inhibiting or enhancing the activity of these targets. The pathways involved are complex and often require detailed studies to elucidate fully. Its mechanism often involves the modulation of signal transduction pathways, affecting cellular responses and metabolic processes.
Comparison with Similar Compounds: Compared to other compounds with similar structures, "8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" stands out due to its unique combination of functional groups. Similar compounds might include:
"8-(butylamino)-7-(3-phenoxy-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione"
"8-(ethylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione"
These variants differ in their substituents, which can significantly influence their chemical behavior and biological activity. The specific structure of the compound provides it with unique properties that make it valuable for diverse applications.
Exploring this compound reveals fascinating insights into the interplay between its structure and function. From its synthesis to its myriad applications, "this compound" is truly a remarkable molecule.
属性
IUPAC Name |
8-(butylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O4/c1-3-4-9-21-18-22-16-15(17(27)23-19(28)24(16)2)25(18)10-13(26)11-29-14-7-5-12(20)6-8-14/h5-8,13,26H,3-4,9-11H2,1-2H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBXDDFOTUJLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2580140.png)

![2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2580145.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2580146.png)
![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)
![Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2580150.png)


![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)


![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2580161.png)

![(4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B2580163.png)
